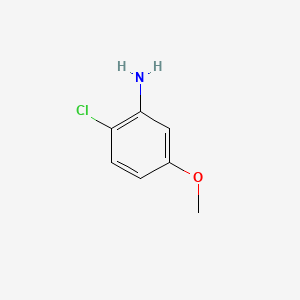

2-Chloro-5-methoxyaniline

描述

Historical Context and Evolution of Research on Substituted Anisidines

The study of substituted anilines, particularly anisidines (methoxyanilines), is deeply rooted in the history of synthetic organic chemistry, dating back to the dye industry's expansion in the 19th century. Anisidines, such as ortho- and para-anisidine, were recognized early on as crucial intermediates for producing azo dyes and pigments. nih.gov Their utility spurred extensive research into the functionalization of the aniline (B41778) ring, establishing a fundamental understanding of how substituents influence reactivity and molecular properties. mdpi.comacs.org

Research evolved from cataloging synthetic derivatives to exploring their potential in other fields. For instance, anisidine structures became integral to the development of pharmaceuticals and fragrances, with compounds like ortho-anisidine serving as a precursor in the manufacture of guaiacol (B22219) and vanillin. nih.gov This historical progression laid the groundwork for investigating more complex substitution patterns. The introduction of halogen atoms, such as chlorine, onto the anisidine framework marked a significant step, creating bifunctional reagents with tailored reactivity. This evolution led to the synthesis and study of compounds like 2-Chloro-5-methoxyaniline, which offered new possibilities for regioselective reactions and the construction of novel molecular architectures. nih.gov

Significance of this compound in Contemporary Organic and Applied Chemistry

This compound (CAS No. 2401-24-3) is a versatile chemical intermediate recognized for its importance in the synthesis of a wide array of organic materials. chemimpex.com Its significance stems from the specific reactivity imparted by its three distinct functional groups: the nucleophilic amino group, the electron-donating methoxy (B1213986) group, and the electron-withdrawing chloro group, which also serves as a potential site for cross-coupling reactions. This unique electronic and steric profile makes it a favored precursor in specialized chemical manufacturing.

In the dye and pigment industry, it continues the tradition of anisidines as a key intermediate in the production of high-performance azo dyes, which are valued for their vibrant colors and stability. chemimpex.com Beyond colorants, its primary role is as a building block in the pharmaceutical sector. echemi.com The compound is an essential starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, and anti-psychotic drugs. nih.govchemimpex.comresearchgate.net Its structure is a component of complex therapeutic agents, such as spiro-oxindole compounds investigated as sodium channel blockers for pain management. google.com The ability of this compound to participate in diverse chemical transformations allows for the creation of molecules with specific biological activities. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2401-24-3 | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₈ClNO | chemimpex.comchemicalbook.comthermofisher.com |

| Molecular Weight | 157.60 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Pale yellow or brown liquid; White or colorless to yellow to orange powder to lump | chemimpex.comechemi.comchemicalbook.com |

| Melting Point | 23-27 °C | echemi.comsigmaaldrich.com |

| Boiling Point | 135-137 °C at 12 mmHg | echemi.comchemicalbook.com |

| Density | 1.261 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Water Solubility | Slightly soluble in water | chemicalbook.comchemicalbook.com |

Overview of Key Research Areas and Interdisciplinary Applications

The utility of this compound extends across several key research areas, demonstrating its interdisciplinary value.

Pharmaceutical Development: This is the most prominent area of application. The compound serves as a critical intermediate for synthesizing complex molecules with therapeutic potential. Research has shown its hydrochloride salt acts as a DNA intercalating agent, leading to the breakage of hydrogen bonds between DNA strands, a mechanism explored in cancer research for its potential to induce cell death in lung cancer and leukemia cells. biosynth.com It is also a precursor for antipsychotic drugs, specifically 5-HT6 receptor antagonists like SB-271046. nih.govresearchgate.net

Materials Science and Polymer Chemistry: A significant application is in the creation of novel polymers. Through in-situ polymerization, this compound is converted into poly(this compound) (PCMANI). tandfonline.com This polyaniline derivative has been incorporated into polyurethane blends and nanocomposites, which exhibit enhanced thermal stability and electrical conductivity. These materials are being developed for high-performance anti-corrosion coatings. tandfonline.com

Agrochemicals: The molecular structure of this compound is utilized in the development of new herbicides and pesticides, contributing to research aimed at more effective agricultural practices. chemimpex.com

Organic Synthesis and Methodology: In fundamental organic chemistry, the compound is a valuable reagent for exploring new synthetic methods and reaction mechanisms. chemimpex.com Its defined substitution pattern makes it an ideal substrate for studying regioselectivity in aromatic functionalization reactions. researchgate.net

Analytical Chemistry: The compound and its derivatives are used in various analytical techniques. For example, its reactivity allows it to be used in the preparation of reagents for chromatographic analysis, enabling the precise detection of other substances. chemimpex.com

Defining the Academic Research Scope for this compound

The academic research scope for this compound is centered on its role as a strategic starting material and versatile building block in synthetic chemistry. Research endeavors are not typically focused on the compound itself, but rather on what can be created from it. The primary academic interests can be defined as follows:

Target-Oriented Synthesis: A major part of the research involves using this compound as a key fragment in the multi-step synthesis of complex, high-value target molecules. This includes novel pharmaceuticals, where the compound provides a core scaffold that can be further elaborated. researchgate.netbiosynth.com For example, it is used in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate (B1210189), another chemical intermediate. chemicalbook.comthermofisher.com

Development of Functional Materials: Academic inquiry explores its use in creating materials with specific, tunable properties. The synthesis of poly(this compound) and its composites with materials like carbon nano-onions is a clear example, aiming to produce advanced polymers with superior anti-corrosion, thermal, and electrical characteristics. tandfonline.com

Exploration of New Chemical Reactions: The compound serves as a model substrate for developing and refining synthetic methodologies. Its distinct electronic properties and multiple reactive sites are ideal for studying the scope and limitations of new catalytic systems, cross-coupling reactions, and regioselective functionalization strategies. nih.govresearchgate.net

Medicinal Chemistry and Drug Discovery: In this context, this compound is a tool for generating libraries of related compounds for biological screening. By systematically modifying the amino, chloro, or methoxy groups, researchers can perform structure-activity relationship (SAR) studies to identify new lead compounds for drug development. biosynth.com

In essence, the academic scope is defined by the compound's potential to be transformed into more complex and functional chemical entities, driving innovation in medicine, materials, and synthetic methodology.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOUQGUQUUPGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178745 | |

| Record name | 6-Chloro-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-24-3 | |

| Record name | 2-Chloro-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-m-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-m-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-M-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ785S8U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 5 Methoxyaniline

Classical and Modern Synthetic Routes to 2-Chloro-5-methoxyaniline

The preparation of this compound primarily involves the functionalization of an aromatic precursor. The key strategies include the reduction of a nitro group, and the strategic introduction of chloro and amino or methoxy (B1213986) functionalities onto an aromatic ring.

Reduction of Nitro-Precursors (e.g., 4-chloro-2-nitroanisole) in this compound Synthesis

A common and effective method for synthesizing this compound is through the reduction of the corresponding nitro compound, 4-chloro-2-nitroanisole (B146433). nih.gov This transformation is a cornerstone of aniline (B41778) synthesis. acs.org A variety of reducing agents and catalytic systems have been developed for this purpose, ranging from classical metal-acid reductions to modern catalytic hydrogenations.

One documented method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a gold-supported titanium dioxide (Au/TiO2) catalyst. chemicalbook.com The reaction is typically carried out in ethanol (B145695) under an inert atmosphere. Another approach employs iron trichloride (B1173362) and activated carbon with hydrazine hydrate in methanol, which proceeds at reflux temperatures. chemicalbook.com

Catalytic hydrogenation is also a widely used industrial method for the reduction of nitroarenes. google.comtcichemicals.com This process typically involves the use of hydrogen gas and a heterogeneous catalyst, such as platinum on carbon (Pt/C). rsc.org The reaction conditions, including pressure and temperature, can be optimized to achieve high yields and selectivity. The general sequence for the reduction of a nitroarene to an aniline is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates. acs.org

Table 1: Comparison of Methods for the Reduction of 4-chloro-2-nitroanisole

| Reducing System | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate | Au/TiO2 | Ethanol | 60 °C | Not specified | chemicalbook.com |

| Hydrazine hydrate | Iron trichloride / Activated carbon | Methanol | Reflux, 16 h | 98% | chemicalbook.com |

| Hydrogen | Platinum on Carbon (Pt/C) | Not specified | Not specified | High | tcichemicals.comrsc.org |

Halogenation and Amination Strategies for Aromatic Ring Functionalization

The synthesis of this compound can also be approached by strategically introducing the chloro and amino groups onto a methoxy-substituted benzene (B151609) ring (anisole). The directing effects of the substituents play a crucial role in these multi-step syntheses. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. reddit.com Conversely, the amino group is also a strong ortho, para-director.

A hypothetical route could start with anisole (B1667542). Chlorination of anisole would predominantly yield a mixture of ortho- and para-chloroanisole. Separation of the desired para-isomer (4-chloroanisole) would be necessary. Subsequent nitration of 4-chloroanisole (B146269) would then be directed by both the methoxy and chloro groups. The methoxy group directs ortho to itself, and the chloro group also directs ortho and para. This would lead to the formation of 4-chloro-2-nitroanisole, which can then be reduced to this compound as described in the previous section.

Direct amination of a halogenated aromatic ring is also a possibility, often requiring specific catalysts and conditions, such as the Buchwald-Hartwig amination, which utilizes palladium catalysts. organic-chemistry.org However, the reduction of a nitro group is generally a more common and straightforward approach for introducing an amino group in this context.

Regioselective Synthesis Approaches to this compound

Achieving the desired substitution pattern in this compound requires careful control of the regioselectivity of the reactions. The directing effects of the substituents on the aromatic ring are the primary tool for achieving this control.

In the synthesis starting from anisole, the initial chlorination is a key regioselective step. While it produces a mixture of isomers, reaction conditions can be tuned to favor the formation of the para-isomer. The subsequent nitration of 4-chloroanisole is also a critical step where regioselectivity is important. The strong activating and ortho, para-directing effect of the methoxy group will predominantly direct the incoming nitro group to the position ortho to it, leading to the desired 4-chloro-2-nitroanisole intermediate. reddit.com

Alternative strategies could involve starting with a different precursor where the substitution pattern is already partially established. For instance, starting with m-anisidine (B1676023) (3-methoxyaniline), a direct chlorination could potentially lead to this compound. However, controlling the position of chlorination in the presence of a strong activating amino group can be challenging and may lead to a mixture of products.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed to make the production more sustainable.

One key area is the replacement of hazardous reagents. For example, traditional reductions of nitroarenes often used stoichiometric amounts of metals like iron, tin, or zinc in acidic conditions, which generate significant amounts of metallic waste. Catalytic hydrogenation, using a small amount of a recyclable catalyst and hydrogen gas, is a much greener alternative. acs.org

The use of environmentally benign solvents is another important aspect. Water or ethanol are preferable to chlorinated or other volatile organic solvents. tandfonline.com Solvent-free reactions are an even more attractive option, and some catalytic hydrogenations of chloronitrobenzenes have been successfully carried out without a solvent. rsc.org

Furthermore, developing more energy-efficient processes is a goal of green chemistry. Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times, thus reducing energy consumption. tandfonline.com Electrochemical methods, where an electrical current is used to drive the reduction of nitroarenes, also represent a promising green alternative, especially if the electricity is sourced from renewable resources. specchemonline.com These methods can often be performed at room temperature and pressure, further reducing the energy demand of the process. specchemonline.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The key transformation in the most common synthetic route is the reduction of the nitro group of 4-chloro-2-nitroanisole.

Kinetic Studies of Key Reaction Steps

The reduction of nitroarenes to their corresponding anilines is a multi-step process. Kinetic studies have shed light on the mechanism of this transformation. The reaction is generally considered to proceed through the formation of a nitrosoarene and then a hydroxylamine intermediate before the final aniline product is formed. acs.orgfrontiersin.org

The rate of reduction of nitroarenes is influenced by the electronic nature of the substituents on the aromatic ring. Kinetic studies have shown that nitroarenes with electron-withdrawing groups tend to be reduced faster than those with electron-donating groups. nih.gov This is consistent with a mechanism where the initial steps involve electron transfer to the nitro group.

Kinetic analysis of catalytic hydrogenations has also been performed. The rate of these reactions can be influenced by factors such as catalyst concentration, hydrogen pressure, and temperature. frontiersin.org The reaction is often limited by the chemical reaction on the catalyst surface. orientjchem.org Understanding these kinetic parameters is essential for the industrial-scale production of this compound.

Transition State Analysis in this compound Synthesis

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the activated complex, or transition state—the highest-energy point along a reaction coordinate. wikipedia.orgfiveable.me For the synthesis of this compound, which can be prepared through pathways like the electrophilic chlorination of 3-methoxyaniline or the reduction of 4-chloro-2-nitroanisole, transition state analysis is crucial for optimizing reaction conditions.

In the context of electrophilic aromatic substitution, such as the chlorination of a substituted aniline or anisole, computational chemistry can model the transition state geometries. github.io For instance, in the chlorination of aniline, the transition state involves the formation of a sigma complex (or Wheland intermediate), and its stability dictates the regioselectivity (ortho, meta, para) of the reaction. researchgate.net The energy barrier to reach this transition state, known as the activation energy, determines the reaction rate. Theoretical calculations allow for the mapping of the potential energy surface, identifying the lowest energy path from reactants to products. fiveable.me For a molecule like this compound, the directing effects of the amino and methoxy groups would be analyzed to determine the stability of the transition states leading to different isomers.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate the complex reaction mechanisms involved in the synthesis of substituted anilines. nih.govacs.org DFT calculations can model the electronic structure of reactants, intermediates, transition states, and products, providing detailed energetic and geometric information. researchgate.netcore.ac.uk

For the synthesis of this compound, computational studies can clarify several aspects:

Regioselectivity: DFT calculations can predict the most likely site of chlorination on the 3-methoxyaniline ring by comparing the activation energies for attacks at different positions. The methoxy and amino groups are ortho-, para-directing, and computational models can quantify their synergistic or competitive influence on the reaction pathway. researchgate.net

Catalyst Role: In catalyzed reactions, such as the reduction of a nitro group using a metal catalyst, DFT can model the interaction between the catalyst and the substrate. It can help understand how the catalyst lowers the activation energy, for example, by stabilizing the transition state. core.ac.uk

Solvent Effects: The inclusion of solvent models in calculations can predict how the reaction medium influences the reaction pathway and energetics, leading to a more accurate representation of experimental conditions. core.ac.ukresearchgate.net

Recent DFT studies on the chlorination of aniline and nitrobenzene (B124822) have successfully mapped the potential energy surfaces, identifying intermediates and transition states, and confirming that the stability of the Wheland intermediate is key to the reaction's orientation. researchgate.netresearchgate.net Similar approaches applied to the specific precursors of this compound would provide invaluable insights for optimizing its synthesis.

Advanced Synthetic Techniques for this compound

To overcome the limitations of traditional synthetic methods, advanced techniques are being employed to improve the synthesis of this compound, focusing on enhancing reaction rates, yields, and sustainability.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis is fundamental to modern organic synthesis. For the preparation of substituted anilines, catalytic methods often involve the reduction of corresponding nitro compounds or cross-coupling reactions. For instance, the reduction of 4-chloro-2-nitroanisole is a common route to this compound. While traditional methods use stoichiometric reducing agents like iron or tin, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) offers a cleaner and more efficient alternative. bohrium.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. nih.govresearchgate.netsigmaaldrich.com In these reactions, this compound can act as a nucleophile, coupling with aryl halides or triflates to produce more complex diarylamines. The efficiency of these reactions is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

The electronic properties of the aniline substituent play a significant role. Electron-donating groups, such as the methoxy group in this compound, are known to make the aniline more reactive in palladium-catalyzed aminations, often leading to good yields and shorter reaction times. nih.gov This enhanced reactivity makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

| Aryl Halide | Amine Coupling Partner | Pd-Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Bromide | This compound | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Good to Moderate |

| 2,4-Dichloroquinazoline | Various Anilines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Variable |

| Aryl Chloride | Primary Alkylamines | Pd₂ (dba)₃ | Josiphos-type | NaOtBu | Toluene | High |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, this method provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netchemrxiv.org

In the synthesis of this compound, a key step like the reduction of 4-chloro-2-nitroanisole can be significantly enhanced using microwave assistance. While a conventional reduction might require several hours of reflux, a microwave-assisted protocol can often achieve the same or better conversion in a matter of minutes. researchgate.netuzh.ch This efficiency is particularly advantageous in high-throughput synthesis and library generation for drug discovery.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours (e.g., 3-24 h) | Minutes (e.g., 10-60 min) |

| Temperature Control | Gradient heating, potential for hotspots | Uniform, rapid heating |

| Typical Yield | Moderate to Good | Good to Excellent |

| Energy Efficiency | Lower | Higher |

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. mdpi.com

The synthesis of anilines via the reduction of nitroaromatics is well-suited for flow chemistry. For example, the catalytic hydrogenation of 4-chloro-2-nitroanisole can be performed in a packed-bed reactor containing an immobilized catalyst (e.g., Pd/C). The reactant solution is continuously pumped through the reactor, ensuring excellent contact with the catalyst and allowing for the safe use of hydrogen gas. nih.gov This setup not only improves efficiency and safety but also facilitates continuous production and easy separation of the product from the catalyst, which remains in the reactor. acs.org

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires process redesign | Straightforward, by extending operation time |

| Safety | Higher risk with exotherms and hazardous reagents | Enhanced safety, small reaction volumes |

| Heat & Mass Transfer | Often limited | Highly efficient |

| Process Control | Less precise | Precise control over parameters |

| Productivity (Space-Time Yield) | Lower | Higher |

Reactivity and Derivatization of 2 Chloro 5 Methoxyaniline in Organic Transformations

Electrophilic Aromatic Substitution Reactions of 2-Chloro-5-methoxyaniline

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the cumulative electronic effects of the amino, chloro, and methoxy (B1213986) substituents. These groups influence both the reactivity of the aromatic ring and the orientation of incoming electrophiles.

The amino (-NH₂) and methoxy (-OCH₃) groups are potent activating groups, meaning they increase the rate of reaction compared to benzene (B151609). makingmolecules.com They donate electron density to the aromatic ring through a resonance effect (+R), which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.com This increased electron density is concentrated at the ortho and para positions relative to these substituents. doubtnut.com Consequently, both the amino and methoxy groups are classified as ortho, para-directors. organicchemistrytutor.com In terms of activating strength, the amino group is generally a stronger activator than the methoxy group because nitrogen is less electronegative than oxygen, making its lone pair more available for donation into the ring. makingmolecules.com

Conversely, the chloro (-Cl) substituent is a deactivating group. Due to its high electronegativity, it withdraws electron density from the ring via an inductive effect (-I), making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com However, like the amino and methoxy groups, the chloro group possesses lone pairs of electrons that can be donated to the ring through resonance (+R). This resonance effect stabilizes the carbocation intermediate when the attack occurs at the ortho or para positions. Although the inductive effect deactivates the entire ring, the resonance effect makes the ortho and para positions less deactivated than the meta position. Therefore, the chloro group is considered a deactivating ortho, para-director. youtube.com

In this compound, the directing effects of the substituents must be considered in concert. The powerful activating and directing influence of the amino and methoxy groups dominates over the weaker deactivating effect of the chlorine atom. The positions on the ring are influenced as follows:

Position 6: Ortho to the amino group and para to the methoxy group. This position is strongly activated by both groups.

Position 4: Ortho to the methoxy group and para to the amino group. This position is also strongly activated.

Position 2: Occupied by the chloro group.

Position 3: Ortho to the chloro group and meta to both the amino and methoxy groups. This position is the least activated.

Therefore, electrophilic substitution is strongly directed to positions 4 and 6. The final product distribution between these two positions would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

| Substituent | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|

| -NH₂ (Amino) | Strong +R, Weak -I | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Strong +R, Moderate -I | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Weak +R, Strong -I | Weakly Deactivating | Ortho, Para |

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be trapped by various electrophiles, allowing for highly regioselective substitution. wikipedia.org

Common and effective DMGs include groups with heteroatoms that can coordinate to the lithium atom, such as methoxy, tertiary amine, and amide groups. wikipedia.org In the case of this compound, both the amino and methoxy groups could potentially act as DMGs. However, the primary amine (-NH₂) is acidic and would be deprotonated by the organolithium reagent before ortho-lithiation could occur. To utilize the directing ability of the amine, it must first be protected to form a group that is a more effective DMG, such as a pivalamide or a carbamate.

The relative directing power of various DMGs has been established through competition studies. Generally, amide and carbamate groups are stronger DMGs than a methoxy group. nih.gov For a protected derivative of this compound, such as an N-pivaloyl or N-Boc derivative, the protected amino group would be the more powerful DMG.

Therefore, a DoM strategy would likely proceed as follows:

Protection: The amine group of this compound is protected, for example, as an amide.

Metalation: The protected compound is treated with a strong base like n-BuLi or s-BuLi, often in the presence of a coordinating agent like TMEDA. The lithiation would be directed to the position ortho to the stronger DMG.

Electrophilic Quench: The generated aryllithium species is reacted with an electrophile (e.g., CO₂, I₂, aldehydes) to introduce a new substituent at the ortho position.

Given the substitution pattern, the protected amino group at C-1 would direct metalation to C-6, as the C-2 position is already substituted with chlorine. The methoxy group at C-5 would direct to C-4 or C-6. Since the protected amine is the stronger director and C-6 is ortho to it, lithiation is expected to occur selectively at the C-6 position.

| Potential Directing Group (on protected aniline) | Position | Predicted Ortho-Lithiated Position(s) | Relative Directing Strength |

|---|---|---|---|

| -NH-Protecting Group | C1 | C6 (C2 is blocked) | Strong |

| -OCH₃ | C5 | C4, C6 | Moderate |

| Predicted Outcome | Selective lithiation at C6 |

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. youtube.com The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex). ambeed.com

The aromatic ring of this compound is not strongly activated towards SₙAr because it lacks a powerful EWG like a nitro group. The amino and methoxy groups are electron-donating, which disfavors the formation of the anionic Meisenheimer complex. However, under forcing conditions or with very strong nucleophiles, the substitution of the chloro group can be achieved. fishersci.co.uk

Various nucleophiles can be employed to displace the chlorine atom. Common examples include:

Amines: Primary and secondary amines can react to form substituted diphenylamines or related structures. These reactions often require heat and the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Alkoxides and Hydroxide: Nucleophiles like sodium methoxide (NaOCH₃) or sodium hydroxide (NaOH) can replace the chlorine to form a dimethoxyaniline or a hydroxy-methoxyaniline, respectively. These reactions typically require high temperatures and sometimes pressure. rsc.org

Thiols: Thiolates (RS⁻) are generally excellent nucleophiles and can displace the chloro group to form aryl sulfides.

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

| Nucleophile | Example | Resulting Functional Group | Typical Conditions |

|---|---|---|---|

| Amines | R₂NH | Substituted Aniline (B41778) (-NR₂) | Heat, Base (e.g., K₂CO₃) |

| Alkoxides | RO⁻Na⁺ | Aryl Ether (-OR) | Heat, often in corresponding alcohol |

| Hydroxide | OH⁻ | Phenol (B47542) (-OH) | High Temperature, Pressure |

| Thiolates | RS⁻Na⁺ | Aryl Sulfide (-SR) | Often milder conditions than O-nucleophiles |

Reactions Involving the Amine Functional Group of this compound

The primary aromatic amine group of this compound is a versatile functional handle for various transformations, most notably diazotization followed by azo coupling to synthesize azo dyes. nih.gov

Diazotization: This reaction converts the primary aromatic amine into a diazonium salt. unb.ca It is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). impactfactor.orgscialert.net The resulting diazonium salt, 2-chloro-5-methoxybenzenediazonium chloride, contains the -N₂⁺ group. This group is an excellent leaving group (as N₂ gas) and also renders the diazonium ion electrophilic.

Azo Coupling: The diazonium salt formed acts as an electrophile and can attack an electron-rich aromatic ring, known as a coupling component, in an electrophilic aromatic substitution reaction. unb.ca This forms an azo compound, characterized by the -N=N- linkage, which is a chromophore responsible for the color of azo dyes. nih.gov

The coupling component must be highly activated, typically a phenol, a naphthol, or an aniline derivative. The coupling reaction is sensitive to pH:

With phenols and naphthols, the reaction is usually carried out under mildly alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.

With anilines, the coupling is performed in mildly acidic solution to ensure that while the diazonium salt concentration is sufficient, the concentration of the unprotonated, nucleophilic coupling component is also significant.

By varying the coupling component, a wide array of azo dyes with different colors and properties can be synthesized from this compound. For example, coupling with β-naphthol would yield a vividly colored dye. The substituents on the diazonium ring (chloro and methoxy groups) will influence the color of the final dye by modifying the electronic properties of the azo system.

| Reaction Step | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5 °C | 2-chloro-5-methoxybenzenediazonium chloride | Converts -NH₂ to -N₂⁺. The diazonium salt is kept cold as it is unstable. |

| Azo Coupling | Electron-rich aromatic (e.g., β-naphthol, N,N-dimethylaniline) | Azo dye | Electrophilic aromatic substitution. pH control is crucial for reaction success. |

Acylation and Alkylation of the Amine Group

The amine functional group in this compound is a primary site for reactions such as acylation and alkylation. These transformations are fundamental in organic synthesis for creating more complex molecules and introducing various functional groups.

Acylation of this compound involves the reaction of the amine group with an acylating agent, such as an acyl chloride or anhydride, to form an amide. A common example is the reaction with chloroacetyl chloride. This type of reaction is often carried out in the presence of a base to neutralize the acidic byproduct. The synthesis of N-(2-chloro-5-methoxyphenyl)acetamide is a direct result of the acylation of this compound. oakwoodchemical.com Similarly, reacting 4-methoxyaniline with chloroacetyl chloride in acetic acid produces 2-chloro-N-(4-methoxyphenyl)acetamide. iucr.org These reactions are crucial for synthesizing various derivatives with potential biological activities. ijpsr.info

Alkylation of the amine group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. N-alkylation is a vital method for synthesizing a wide array of nitrogen-containing compounds. nih.govnih.gov Various catalytic systems have been developed to facilitate the N-alkylation of anilines and their derivatives using alcohols as alkylating agents, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net This atom-efficient method typically uses transition metal catalysts, including both precious metals (like Iridium, Ruthenium, and Palladium) and more abundant non-noble metals (like Manganese and Copper). nih.govnih.govsemanticscholar.org For instance, manganese pincer complexes have been shown to effectively catalyze the selective monoalkylation of various substituted anilines with alcohols under mild conditions. nih.gov Visible-light-induced N-alkylation offers an eco-friendly alternative that avoids the need for metallic catalysts, oxidants, or bases. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions on Anilines

| Reaction Type | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | 4-methoxyaniline, Chloroacetyl chloride | Acetic acid, ice bath | 2-chloro-N-(4-methoxyphenyl)acetamide | iucr.org |

| Acylation | Diphenylamine, Chloroacetyl chloride | Toluene, reflux | 2-Chloro-N, N-diphenylacetamide | advancechemjournal.com |

| N-Alkylation | Substituted anilines, Benzyl alcohol | Manganese pincer catalyst, t-BuOK, Toluene, 100 °C | N-monoalkylated anilines | nih.gov |

| N-Alkylation | Anilines, 4-hydroxybutan-2-one | Visible light (420 nm), NH₄Br, Hexane (B92381), Room temp. | N-alkylation products | nih.gov |

Formation of Schiff Bases and Imines

This compound, as a primary aromatic amine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. advancechemjournal.comredalyc.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by dehydration, typically under acidic catalysis. redalyc.org

The formation of the C=N double bond is a versatile and widely used transformation in organic chemistry. Schiff bases are significant intermediates for the synthesis of various heterocyclic compounds and are studied for a wide range of biological activities. advancechemjournal.comorientjchem.org The reaction conditions are generally mild; for example, refluxing equimolar amounts of an aniline derivative and an aldehyde in ethanol (B145695) is a common procedure for synthesizing Schiff bases. orientjchem.orgmdpi.com In some cases, the reaction can be performed by simply grinding the reactants together without a solvent. nih.gov

The reactivity of the carbonyl compound and the aniline can be influenced by the electronic nature of their substituents. Electron-donating groups on the aniline, like the methoxy group in this compound, can enhance the nucleophilicity of the amine, facilitating the reaction. nih.gov

Table 2: General Conditions for Schiff Base Synthesis

| Amine Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary amines | Aldehydes or ketones | Acid catalyst, often with heating | Imine (Schiff base) | redalyc.org |

| 2-chloroaniline (B154045) | 4-hydroxybenzaldehyde | Ethanol, reflux | 4-((2′-chlorophenylimino)methyl)phenol | mdpi.com |

| Substituted aniline | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Ethanol, glacial acetic acid, 78°C | Indole Schiff base derivative | orientjchem.org |

| para-methoxyaniline | ortho-fluorobenzaldehyde | n-hexane, MgSO₄, stirring | Fluorinated imine | nih.gov |

Cross-Coupling Reactions Utilizing this compound

This compound and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki, Heck, and Sonogashira Coupling with Halogenated Derivatives of this compound

While this compound itself possesses a chloro substituent that can participate in cross-coupling, further halogenation can provide derivatives for more complex syntheses. The Sonogashira reaction, for example, is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net

The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide variety of functional groups, making it highly useful in the synthesis of complex molecules and heterocyclic compounds. wikipedia.orgresearchgate.net Derivatives of this compound, particularly those with iodo or bromo substituents, would be excellent candidates for Sonogashira coupling to introduce alkynyl moieties onto the aromatic ring. While aryl chlorides can be used, they are generally less reactive than bromides or iodides and may require more specialized catalyst systems. wikipedia.org

The Suzuki and Heck reactions are other cornerstone palladium-catalyzed cross-coupling methods. The Suzuki coupling joins an organoboron compound with a halide, while the Heck reaction couples a halide with an alkene. These reactions would allow for the introduction of aryl, vinyl, or alkyl groups at the halogenated positions of this compound derivatives.

C-N Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is crucial in the synthesis of pharmaceuticals and other biologically active compounds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an amine with an aryl halide or triflate. wikipedia.orgtcichemicals.com This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

This compound can act as the amine component in a Buchwald-Hartwig reaction, coupling with various aryl or heteroaryl halides to produce N-aryl derivatives. Conversely, the chloro group on the this compound ring can serve as the coupling site for reactions with other primary or secondary amines. organic-chemistry.org The development of various generations of catalyst systems, incorporating specialized phosphine ligands, has expanded the reaction's applicability to even challenging substrates like aryl chlorides. wikipedia.orgresearchgate.net

Table 3: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | C(sp)-C(sp²) | Terminal alkyne + Aryl/Vinyl halide | Pd complex + Cu(I) co-catalyst | wikipedia.org |

| Buchwald-Hartwig Amination | C(aryl)-N | Amine + Aryl halide/triflate | Pd complex with phosphine ligands | wikipedia.org |

Preparation of Specific Derivatives and Analogues of this compound

Synthesis of Thiocyanate (B1210189) Derivatives (e.g., 4-amino-5-chloro-2-methoxyphenyl thiocyanate)

This compound serves as a precursor for the synthesis of various derivatives, including those containing a thiocyanate (-SCN) group. It is specifically used in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate. chemicalbook.com Thiocyanation of aromatic amines is an important transformation for creating compounds with potential applications in materials science and medicinal chemistry. Aromatic thiocyanates can be synthesized from arylamines and potassium thiocyanate in the presence of an oxidizing system. researchgate.net

The introduction of the thiocyanate group typically occurs at a position activated by the amine and methoxy groups. The synthesis involves electrophilic substitution on the aromatic ring, where a "SCN+" equivalent is generated in situ. The regioselectivity of the reaction is directed by the existing substituents on the aniline ring.

Synthesis of Substituted Anilides (e.g., 3-chloro-4-methoxyphenyl malon anilic acid)

The primary amine group of this compound serves as a versatile nucleophile for the synthesis of a wide range of N-substituted anilides. This transformation is typically achieved by reacting the aniline with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction results in the formation of a stable amide bond.

A representative example of this type of reaction is the synthesis of salicylanilides, which are structurally related to the target anilides. For instance, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves the reaction of an aminoether with 3,5-diiodosalicylic acid. nih.gov In this process, the acid is converted in situ to its more reactive acid chloride derivative using phosphorus trichloride (B1173362) (PCl₃) in xylene. nih.gov The amino compound then attacks the electrophilic carbonyl carbon, leading to the formation of the corresponding anilide. nih.gov

This general methodology can be applied to this compound. To synthesize an anilide like 3-chloro-4-methoxyphenyl malon anilic acid, this compound would be reacted with a derivative of malonic acid under appropriate conditions to form the desired amide linkage.

Table 1: Representative Anilide Synthesis Conditions Data based on a similar synthesis methodology.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature | Product Class | Ref |

| 3-(chloro-4-(4´-chlorophenoxy)aminobenzene | 3,5-diiodosalicylic acid | Phosphorus trichloride (PCl₃) | Xylene | 110 °C | Salicylanilide | nih.gov |

Synthesis of Brominated Derivatives (e.g., 4-Bromo-2-chloro-5-methoxyaniline)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy and amino groups. This allows for the direct introduction of additional substituents, such as bromine. The synthesis of 4-Bromo-2-chloro-5-methoxyaniline is a clear example of this reactivity.

The process involves the direct bromination of this compound hydrochloride using elemental bromine. prepchem.com In a typical procedure, a solution of this compound hydrochloride in acetic acid is treated with bromine at a cool temperature (15°C). prepchem.com The reaction mixture is then allowed to warm to room temperature and stirred for an extended period, approximately 18 hours, to ensure complete reaction. prepchem.com The product is subsequently isolated by pouring the mixture into ice water, neutralizing with sodium hydroxide, and extracting with an organic solvent like diethyl ether. prepchem.com Purification via column chromatography on silica (B1680970) gel yields the final product, 4-bromo-2-chloro-5-methoxyaniline, as a solid. prepchem.com

Table 2: Synthesis of 4-Bromo-2-chloro-5-methoxyaniline

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Purification | Product | Ref |

| This compound hydrochloride | Bromine | Acetic Acid | 15°C to Room Temp. | ~18 hours | Column Chromatography | 4-Bromo-2-chloro-5-methoxyaniline | prepchem.com |

Synthesis of Other Halogenated Analogues (e.g., 2-chloro-5-fluoro-4-methoxyaniline)

The synthesis of other halogenated analogues of this compound, such as those containing fluorine, often requires multi-step synthetic routes. Direct fluorination of the aniline ring can be challenging, so strategies often involve building the molecule from a precursor that already contains the desired halogen pattern.

For example, the synthesis of related fluoro-chloro aniline derivatives often begins with a commercially available halogenated benzene compound. A common synthetic sequence includes the following key steps:

Nitration : An appropriate chloro-fluoro benzene precursor is subjected to nitration to introduce a nitro group onto the aromatic ring. nih.gov

Reduction : The nitro group is then reduced to a primary amine (-NH₂). This reduction can be accomplished using various methods, such as catalytic hydrogenation with hydrogen gas and a palladium catalyst or using reducing agents like iron powder in acetic acid. nih.govnih.govgoogle.com

This strategic approach allows for precise control over the placement of the halogen and amine functional groups on the aromatic ring, enabling the synthesis of complex analogues that are not accessible through direct substitution reactions.

Derivatization for Spectrophotometric Analysis

Many organic molecules, including this compound, may not possess a strong enough chromophore to be easily and accurately quantified by UV-visible spectrophotometry at higher wavelengths. researchgate.net To overcome this, derivatization reactions are employed to convert the analyte into a new compound with strong absorption in the visible region of the electromagnetic spectrum. researchgate.net

The primary amine functional group of this compound is an ideal target for such derivatization. It can react with specific chromogenic reagents to produce a highly colored product whose concentration can be measured spectrophotometrically. A well-known class of derivatizing agents for amines is the substituted benzooxadiazoles, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). semanticscholar.org

The reaction between an amine and NBD-Cl involves the substitution of the chlorine atom on the NBD-Cl molecule by the nucleophilic amine group of the analyte. semanticscholar.org This reaction forms a brightly colored or fluorescent derivative. The intensity of the color produced is directly proportional to the concentration of the original aniline, allowing for sensitive and selective quantification. This method is widely applicable in analytical chemistry for the determination of pharmaceuticals and other compounds containing primary or secondary amine groups. semanticscholar.org

Applications of 2 Chloro 5 Methoxyaniline in Advanced Materials and Chemical Industries

Role in Pharmaceutical Development and Medicinal Chemistry Research

2-Chloro-5-methoxyaniline serves as a crucial intermediate in the synthesis of complex organic molecules with potential therapeutic applications. Its structural features allow for its incorporation into a diverse range of bioactive scaffolds, contributing to the advancement of medicinal chemistry.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

The chemical structure of this compound makes it a valuable precursor in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its amine group can be readily modified, and the chloro and methoxy (B1213986) substituents influence the electronic properties and reactivity of the aromatic ring, guiding further chemical transformations.

One notable application is in the synthesis of quinazoline (B50416) and quinoxaline (B1680401) derivatives, which are heterocyclic compounds known for their broad spectrum of biological activities. For instance, this compound is a key starting material for creating 4-(2-chloro-5-methoxyanilino)quinazolines. nih.gov These compounds have been investigated for their potential as kinase inhibitors, a class of drugs that can block the action of specific enzymes involved in cell growth and proliferation, and are therefore important targets in cancer therapy.

Furthermore, research has identified a 2-chloro-5-methoxyphenylamino-based quinoxaline sulfonamide derivative as a potential inhibitor of phosphatidylinositol 3-kinases (PI3Ks). mdpi.comnih.gov PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, and its dysregulation is implicated in cancer and inflammatory diseases. The development of inhibitors for this pathway is a significant area of pharmaceutical research.

Precursor for Anti-inflammatory and Analgesic Drug Synthesis

The synthesis of novel anti-inflammatory and analgesic agents is a key area of research where this compound has found application. While specific non-steroidal anti-inflammatory drugs (NSAIDs) directly synthesized from this compound are not extensively documented in publicly available literature, its role as an intermediate for creating molecules with these properties is recognized. nih.gov The development of new anti-inflammatory compounds often involves the synthesis of libraries of related structures to identify those with the highest efficacy and lowest side effects. The chemical scaffold provided by this compound can be elaborated to produce a variety of derivatives for screening for anti-inflammatory and analgesic activities.

Development of Novel Drug Structures with Potential Bioactivity

The quest for new therapeutic agents often involves the creation of novel molecular architectures. This compound provides a versatile platform for the development of such structures. Its integration into larger, more complex molecules can lead to compounds with unique three-dimensional shapes and electronic properties, which are crucial for effective interaction with biological targets.

An example of this is the development of quinoxaline derivatives. The synthesis of bioactive quinoxalines is an active area of research, and the incorporation of the 2-chloro-5-methoxyphenylamino moiety has been explored in the creation of compounds with potential therapeutic value, such as the aforementioned PI3K inhibitors. mdpi.comnih.govscialert.netnih.gov The specific substitution pattern of this compound can influence the binding affinity and selectivity of the final drug candidate for its target protein.

Research into Intercalating Agents and DNA Binding (e.g., this compound hydrochloride)

While direct studies on the DNA binding of this compound hydrochloride are not prominent in the available literature, the broader class of aniline (B41778) derivatives has been investigated for their potential to interact with DNA. The genotoxicity of some aniline derivatives has been linked to their ability to form adducts with DNA, which can lead to mutations. nih.gov

DNA intercalating agents are molecules that can insert themselves between the base pairs of DNA, disrupting its structure and function. This mechanism is utilized by some anticancer drugs. Research into DNA-directed alkylating agents has involved linking aniline mustards to DNA-intercalating chromophores like acridine. mdpi.com These studies demonstrate that the aniline moiety can play a role in the interaction with DNA. The potential for simple, substituted anilines to exhibit DNA binding properties, although likely weak, is an area of theoretical interest in medicinal chemistry.

Applications in Analytical Methods for Pharmaceutical Quantification (e.g., Paracetamol estimation)

A notable and practical application of this compound is in the field of analytical chemistry, specifically for the quantification of pharmaceuticals. A validated spectrophotometric method has been developed for the estimation of paracetamol (acetaminophen) in pharmaceutical formulations.

This method involves the diazotization of this compound with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This salt is then coupled with paracetamol under basic conditions to produce a stable, yellow-orange azo dye. The intensity of the color of this dye, which can be measured using a spectrophotometer at a specific wavelength, is directly proportional to the concentration of paracetamol. This provides a simple, rapid, and cost-effective method for quality control in the pharmaceutical industry.

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 480 nm |

| Linearity Range | 20–140 μg.mL-1 |

| Correlation Coefficient (r²) | 0.9995 |

| Molar Absorptivity | 1.7337 × 10³ L.mol-1.cm-1 |

| Sandell's Sensitivity | 0.123 μg.cm-2 |

| Limit of Detection (LOD) | 0.083 μg.mL-1 |

| Limit of Quantification (LOQ) | 0.274 μg.mL-1 |

Applications in Dye and Pigment Manufacturing Research

This compound is a key intermediate in the synthesis of azo dyes. Azo dyes are a large class of organic colorants that are characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile, leather, and paper industries due to their vibrant colors and good fastness properties.

The synthesis of azo dyes from this compound follows the general principle of diazotization followed by coupling. The amine group of this compound is converted into a diazonium salt using nitrous acid at low temperatures. This reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine.

Intermediate in the Production of Azo Dyes and Pigments

This compound is highly valued in the dye and pigment industry, where it serves as a crucial intermediate in the synthesis of azo dyes. chemimpex.com Azo dyes, which are characterized by the functional group (-N=N-), represent the largest and most important group of synthetic colorants used in a variety of industries, including textiles and paper. chemimpex.comorientjchem.org The production of these dyes involves a chemical process known as diazotization, where an aromatic amine like this compound is converted into a diazonium salt, which is then coupled with another component to form the final azo compound. Its role as a diazo component is a fundamental aspect of its application in this sector.

Research on High-Performance Colorants

The specific arrangement of substituents on the this compound molecule makes it a preferred choice for researchers and manufacturers aiming to develop high-performance colorants. chemimpex.com The presence and positioning of the chlorine and methoxy groups can influence the final properties of the dye, such as color, stability, and fastness. chemimpex.comorientjchem.org Its reactivity and compatibility with other reagents make it a staple in laboratories focused on creating innovative materials with unique properties. chemimpex.com

Investigation of Disperse Dyes for Polymer Fibers (e.g., Polyester (B1180765), Nylon 66)

Research in the textile industry frequently focuses on creating new disperse dyes for coloring synthetic polymer fibers like polyester and nylon 66. orientjchem.org Disperse dyes are non-ionic molecules that are suitable for dyeing hydrophobic fibers. orientjchem.org Given that a significant portion of disperse dyes are azo compounds, intermediates like this compound are investigated for their potential in synthesizing novel disperse dyes. chemimpex.commdpi.com Studies involve the synthesis of new azo disperse dyes and the evaluation of their dyeing performance on fabrics such as polyester and nylon 66, assessing properties like color yield, hue, and fastness to washing, rubbing, and light. orientjchem.org The application process for these fibers often requires high temperatures, for example, 130°C to 135°C for polyester. orientjchem.org

Structure-Property Relationships in Azo Dye Development

The development of new azo dyes is heavily reliant on understanding the relationship between the chemical structure of the dye molecule and its resulting properties. orientjchem.org The analysis of UV-visible spectral data is a common method used to investigate these structure-property relationships. orientjchem.org The substituents on the aromatic rings of the azo dye have a significant impact on its color and fastness properties. For instance, the presence of electron-donating or electron-attracting groups can cause a marked increase or decrease in the maximum absorption wavelength (λmax) in the visible region. orientjchem.org Similarly, the position of certain groups can influence the dye's light fastness. orientjchem.org The chloro and methoxy groups on the this compound backbone are expected to influence the electronic properties and, consequently, the color and performance of the final dyes, making it a valuable compound for such investigative studies. chemimpex.comorientjchem.org

Contributions to Agrochemical Research and Development

Beyond the realm of colorants, this compound also serves as an important precursor in the agricultural sector. chemimpex.com Its chemical functionalities are utilized in the synthesis of more complex molecules intended for crop protection.

Precursor for Agrochemical Synthesis

This compound is a documented precursor in the synthesis of compounds for agrochemical formulations. chemimpex.com Its reactive amine group allows it to be a starting point for building larger, more complex molecules with specific biological activities. One documented application is its use in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate (B1210189), demonstrating its utility in synthesizing molecules containing a thiocyanate functional group, which is found in some agrochemicals. chemicalbook.com

Development of Herbicides and Pesticides

The compound plays a role in the research and development of new herbicides and pesticides. chemimpex.com As a chemical intermediate, it is used in the synthetic pathways that lead to active ingredients for agrochemical products. chemimpex.com This contributes to the ongoing effort to develop more effective agricultural practices and improve crop yields through the creation of novel crop protection solutions. chemimpex.com

Data Tables

| Area of Application | Specific Use of this compound | Relevant Industries |

|---|---|---|

| Advanced Materials & Chemical Industries | Intermediate for Azo Dyes and Pigments | Dye Manufacturing, Textiles, Paper |

| Advanced Materials & Chemical Industries | Research on High-Performance Colorants | Chemical Research & Development |

| Advanced Materials & Chemical Industries | Investigation of Disperse Dyes for Polymer Fibers | Textile Dyeing, Chemical Synthesis |

| Agrochemical Research & Development | Precursor for Agrochemical Synthesis | Agrochemical Manufacturing |

| Agrochemical Research & Development | Development of Herbicides and Pesticides | Agrochemical Research & Development |

Emerging Applications in Materials Science

This compound is a versatile chemical compound that is increasingly being explored for its potential in the development of advanced materials. Its unique molecular structure, featuring a chloro group, a methoxy group, and an aniline functional group, allows for its use as a monomer and an intermediate in the synthesis of a variety of functional polymers and materials with tailored properties.

Development of New Polymers and Functional Materials

This compound serves as a crucial building block in the synthesis of novel polymers and functional materials. Its derivatives are utilized in creating materials with specific thermal, electrical, and chemical properties. For instance, it is a precursor in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate, highlighting its role in synthesizing more complex molecules with potential applications in various fields. chemicalbook.comfishersci.com The reactivity of its amine group, combined with the electronic effects of the chlorine and methoxy substituents on the benzene (B151609) ring, makes it a valuable monomer for polymerization and copolymerization reactions.

Copolymerization of aniline derivatives, such as this compound, is a strategy to enhance the processability and properties of resulting polymers like polyaniline (PANI). ijpbs.comikprress.org The incorporation of substituents on the aniline ring can improve solubility in common organic solvents, a significant advantage for material processing and application. ijpbs.comikprress.org Research into copolymers of 2-chloroaniline (B154045) and 2-methoxyaniline has demonstrated the potential to create materials with semiconducting properties. ijpbs.com These developments open avenues for new functional materials with applications in electronics and sensors.

Synthesis of Conductive Polymers (e.g., Poly(this compound))

Conductive polymers are a class of organic polymers that possess electrical conductivity. mdpi.com Poly(this compound) (PCMANI) is a derivative of polyaniline (PANI) that has garnered interest due to its potential as a conductive material. The synthesis of PCMANI can be achieved through chemical oxidative polymerization of the this compound monomer.

The electrical properties of such polymers can be tailored by the choice of monomers and polymerization conditions. For example, copolymers of 2-chloroaniline and 2-methoxyaniline have been synthesized and their electrical conductivities studied. ijpbs.com These copolymers exhibit semiconducting behavior, with conductivity values in the range of 10⁻⁴ S/cm. ijpbs.com The presence of the chloro and methoxy groups on the aniline ring influences the electronic properties and the final conductivity of the polymer.

Blends and nanocomposites incorporating PCMANI have also been investigated. For instance, a polyurethane/poly(this compound) (PU/PCMANI) blend has been developed, and its electrical conductivity was found to be in the range of 10⁻² to 1.3 Scm⁻¹. tandfonline.com This demonstrates the potential of PCMANI-based materials in applications requiring moderate electrical conductivity.

Research on Anti-Corrosion Coatings and Composites (e.g., Polyurethane/Poly(this compound) nanocomposites)

The development of effective anti-corrosion coatings is a significant area of materials science research. Conductive polymers, including derivatives of polyaniline, have shown promise in corrosion protection. mdpi.comresearchgate.net Poly(this compound) has been incorporated into composite materials to enhance their anti-corrosion properties.

A notable example is the development of polyurethane/poly(this compound) (PU/PCMANI) nanocomposites. tandfonline.com In one study, a PU/PCMANI blend was combined with functionalized carbon nano-onions to create a nanocomposite coating. tandfonline.com The corrosion protection effect of this nanocomposite was explored, and it was found that the system with a higher content of functional nanofiller exhibited superior performance compared to the neat PU/PCMANI blend. tandfonline.com This enhanced protection is attributed to the barrier properties and potential electrochemical protection mechanisms provided by the conductive polymer composite. tandfonline.commdpi.com

The thermal stability of these nanocomposites was also significantly improved with the addition of the nanofiller. tandfonline.com The initial weight loss, 10% degradation temperature, and maximum decomposition temperature were all enhanced, indicating a more robust material suitable for demanding applications. tandfonline.com

Table 1: Thermal Properties of PU/PCMANI/F-CNO Nanocomposites

| Property | Value |

|---|---|

| Initial Weight Loss (T₀) | 501 °C |

| 10% Degradation Temperature (T₁₀) | 555 °C |

| Maximum Decomposition Temperature (Tₘₐₓ) | 633 °C |

Note: Data for the nanocomposite with 1wt.% F-CNO content. tandfonline.com

Applications in Electronic Materials and Photoresist Chemicals

The semiconducting nature of polymers derived from this compound suggests their potential use in electronic materials. While specific applications in electronic devices are still emerging, the ability to synthesize copolymers with controlled electrical conductivity opens possibilities for their use in components such as sensors and organic electronic devices. ijpbs.com The development of new functional materials based on electrically conductive polymers is an active area of research. ijpbs.com

In the realm of photoresist chemicals, while direct applications of this compound are not extensively detailed in the provided context, its role as a chemical intermediate is significant. Photoresists are light-sensitive materials used in photolithography to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics. The synthesis of complex organic molecules is crucial for developing new photoresist formulations with improved resolution and sensitivity. As a versatile building block, this compound could potentially be used in the synthesis of components for such advanced photoresist technologies.

Advanced Characterization and Analytical Techniques in 2 Chloro 5 Methoxyaniline Research

Chromatographic Techniques for Analysis and Purification

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for assessing the purity of 2-Chloro-5-methoxyaniline and quantifying it in various mixtures. Coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides detailed information on the presence of impurities, starting materials, or byproducts.

In research and quality control, GC is employed to determine the assay of this compound. Commercial grades of related isomers are often specified with a purity of ≥97.5% as determined by GC. For high-purity applications, GC/MS is the preferred method, as it combines the separation power of chromatography with the definitive identification capabilities of mass spectrometry. This is particularly useful for identifying and characterizing unknown impurities in a sample.

Standard methodologies for aniline (B41778) derivatives, such as those outlined by the Environmental Protection Agency (EPA), provide a basis for developing specific methods for this compound. epa.gov These methods typically involve a capillary column and specific temperature programming to ensure the effective separation of closely related isomers and other contaminants. epa.gov The choice of a non-polar or medium-polarity column is common for the analysis of such aromatic amines.

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | Fused silica (B1680970) capillary column (e.g., coated with SE-54 or equivalent) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp. 60-80 °C, ramped to 250-300 °C |

| Detector Temperature | 280-300 °C (FID/MS Transfer Line) |

| Application | Purity assessment, impurity profiling, quantitative analysis |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an invaluable and rapid technique used primarily for monitoring the progress of chemical reactions during the synthesis of this compound. chemicalbook.com For instance, in the synthesis of this compound from 4-chloro-3-nitroanisole, TLC is used to track the consumption of the starting material and the formation of the product in real-time. chemicalbook.com

This method involves spotting the reaction mixture on a TLC plate, which is typically coated with a polar stationary phase like silica gel. chromatographyonline.comoperachem.com The plate is then developed in a sealed chamber containing a suitable mobile phase, usually a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a moderately polar solvent. interchim.com The separation is based on the differential affinity of the compounds for the stationary and mobile phases. operachem.com Because the aniline product is generally more polar than the nitro-aromatic starting material, it will have a different retention factor (Rf value), allowing for clear visualization of the reaction's progression. Visualization can be achieved under UV light or by using a chemical staining agent. fujifilm.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Ethyl Acetate/Hexane) |

| Application | Monitoring reaction progress, preliminary purity check |

| Detection | UV lamp (254 nm) or chemical staining (e.g., iodine vapor) |

Thermal Analysis Techniques

Thermal analysis provides critical information regarding the thermal stability, decomposition, and phase transitions of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and decomposition profile. While a specific thermogram for this compound is not widely published, data from related aniline derivatives show that thermal degradation typically occurs in distinct stages. researchgate.netisca.me